![molecular formula C13H10ClNO2S2 B1620630 methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate CAS No. 254982-11-1](/img/structure/B1620630.png)
methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Overview
Description
Methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and properties make it a promising candidate for use in drug discovery, medicinal chemistry, and other related research areas.
Mechanism of Action
The exact mechanism of action of methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is not fully understood. However, it is believed to work by inhibiting the growth and replication of microorganisms by interfering with their DNA synthesis and protein production. It has also been suggested that it may exert its anti-inflammatory and antioxidant effects by modulating various cellular signaling pathways.
Biochemical and Physiological Effects:
Methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, it has been shown to reduce inflammation and oxidative stress in various cell types, including macrophages and endothelial cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, making it a versatile tool for studying various infectious diseases. However, one of the limitations of using this compound is its potential toxicity to mammalian cells, which could limit its use in certain applications.
Future Directions
There are several potential future directions for research on methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate. One area of interest is the development of novel antimicrobial agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound, which could lead to the development of new therapies for various diseases. Finally, there is also potential for the use of this compound in the development of new materials with unique properties, such as sensors or catalysts.
Scientific Research Applications
Methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antibacterial, antifungal, and antiviral activities, making it a potential candidate for use in drug discovery. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, which could be useful in the development of therapies for various diseases.
properties
IUPAC Name |
methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S2/c1-17-13(16)12-10(15)8-5-18-9-3-2-6(14)4-7(9)11(8)19-12/h2-4H,5,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBDUEUFSCOVJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C3=C(C=CC(=C3)Cl)SC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372325 | |
Record name | Methyl 3-amino-8-chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
254982-11-1 | |
Record name | Methyl 3-amino-8-chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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